GABAA Receptor Phasic Modulation: 1,5-Benzodiazepin-2-one Derivative vs. Clobazam and Flunitrazepam
In rat cerebellar granule cell cultures, the 1,5-benzodiazepin-2-one derivative 2c (8-chloro-4-(dialkylamino)-1,3-dihydro-1-phenyl-2H-1,5-benzodiazepin-2-one) at a fixed concentration of 1 µM increased the peak chloride current evoked by 10 µM GABA by an average of 72% (P < 0.0001), whereas the clinically established 1,5-benzodiazepine clobazam at the same 1 µM concentration produced a markedly smaller effect [1]. The 1,4-benzodiazepine agonist flunitrazepam was included as a comparator for the classical benzodiazepine binding site. The tonic GABA current component was relatively insensitive to both 1,5- and 1,4-benzodiazepines, highlighting a subtype-selective differentiation for the 1,5-series at phasic GABAA receptors [1].
| Evidence Dimension | Potentiation of peak GABAA chloride current (10 µM GABA) |
|---|---|
| Target Compound Data | Compound 2c: +72% (P < 0.0001) at 1 µM |
| Comparator Or Baseline | Clobazam: modest effect at 1 µM; Flunitrazepam: classical 1,4-BDZ comparator |
| Quantified Difference | 2c > clobazam at equimolar concentration; tonic current component insensitive |
| Conditions | Rat cerebellar granule cells in culture; whole-cell patch clamp; 10 µM GABA; drug concentration 1 µM |
Why This Matters
This demonstrates that specific 1,5-benzodiazepin-2-one derivatives can outperform the reference 1,5-benzodiazepine drug clobazam in phasic GABAA potentiation, providing a quantifiable rationale for selecting this scaffold over other 1,5- or 1,4-benzodiazepines in programs targeting phasic inhibition.
- [1] Gatta, E., Cupello, A., Di Braccio, M., Grossi, G., & Robello, M. (2010). New 1,5-benzodiazepine compounds: activity at native GABAA receptors. Neuroscience, 166(3), 917–923. View Source
